molecular formula C17H18FN3O B5543645 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine

1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine

Cat. No. B5543645
M. Wt: 299.34 g/mol
InChI Key: VBHDSELGTWILCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine, also known as FPMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Scientific Research Applications

Molecular Structure and Interactions

Research has shown that closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, including the 3-fluorobenzoyl variant, adopt similar molecular conformations. The 3-fluorobenzoyl derivative, in particular, is noted for forming hydrogen bonds that link molecules into a three-dimensional structure, demonstrating the importance of halogen substitution in influencing molecular interaction patterns (Ninganayaka Mahesha et al., 2019).

Synthesis and Characterization

Another study focused on the synthesis and characterization of a compound related to 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine, highlighting the structural confirmation through X-ray diffraction and exploring its in vitro antibacterial and anthelmintic activities. The research underscores the potential of such compounds in medicinal chemistry, particularly in the development of new therapeutics with specific biological activities (C. Sanjeevarayappa et al., 2015).

Pharmacological Evaluation

In pharmacological research, certain conformationally constrained butyrophenones bearing structural similarities to this compound have been evaluated for their affinity towards dopamine and serotonin receptors. These studies contribute to understanding the compound's potential as antipsychotic drugs, exploring their receptor binding affinity and offering insights into their therapeutic applications (E. Raviña et al., 2000).

Application in Neuroleptic Agents Synthesis

Research on the synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol, which are structurally related to this compound, reveals the significance of the 4,4-bis(p-fluorophenyl)butyl group. These findings provide valuable knowledge on synthesizing complex pharmaceuticals, showcasing the versatility and application of such compounds in drug development (C. Botteghi et al., 2001).

properties

IUPAC Name

(3-fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-15-5-3-4-14(12-15)17(22)21-10-8-20(9-11-21)13-16-6-1-2-7-19-16/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHDSELGTWILCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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